3'-Chloro-3,3-dimethylbutyrophenone

Description

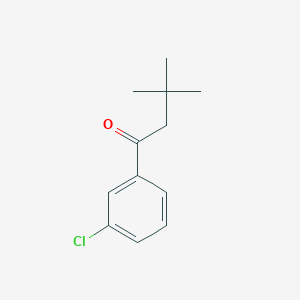

4'-Chloro-3,3-dimethylbutyrophenone (CAS 60851-32-3) is a halogenated ketone with the molecular formula C₁₂H₁₅ClO and a molecular weight of 210.71 g/mol . Structurally, it features a butyrophenone backbone with a chlorine substituent at the 4'-position of the aromatic ring and two methyl groups at the 3,3-positions of the ketone side chain. The compound is commonly used in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and materials science . Key properties include a purity of 97% and an InChIKey (USBFSVPPZZVYBP-UHFFFAOYSA-N), which aids in structural verification .

Properties

IUPAC Name |

1-(3-chlorophenyl)-3,3-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-12(2,3)8-11(14)9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDXGLXULDGAJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642387 | |

| Record name | 1-(3-Chlorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70048-88-3 | |

| Record name | 1-(3-Chlorophenyl)-3,3-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-3,3-dimethylbutyrophenone typically involves the chlorination of 3,3-dimethylbutyrophenone. One common method is the reaction of 3,3-dimethylbutyrophenone with thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of 3’-Chloro-3,3-dimethylbutyrophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3,3-dimethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of different substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) or other nucleophiles in aqueous or organic solvents.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted butyrophenone derivatives.

Scientific Research Applications

3’-Chloro-3,3-dimethylbutyrophenone has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to produce various derivatives and intermediates.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3’-Chloro-3,3-dimethylbutyrophenone involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and the methyl groups influence the compound’s reactivity and binding affinity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4'-Chloro-3,3-dimethylbutyrophenone, differing primarily in halogen substitution patterns and backbone modifications.

Substituent Variations in Halogenated Butyrophenones

2',3'-Dichloro-3,3-dimethylbutyrophenone (CAS 898764-84-6)

- Molecular Formula : C₁₂H₁₄Cl₂O

- Molecular Weight : 245.15 g/mol

- Key Differences: Contains two chlorine atoms at the 2' and 3' positions of the aromatic ring. Increased molecular weight and steric bulk compared to the mono-chlorinated analog. Likely exhibits reduced solubility in polar solvents due to higher lipophilicity.

3,3-Dimethyl-3',4',5'-trifluorobutyrophenone (CAS 898765-00-9)

Backbone-Modified Analogs

3-Chloro-3',5'-difluorobenzophenone (CAS 746651-98-9)

Data Table: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4'-Chloro-3,3-dimethylbutyrophenone | 60851-32-3 | C₁₂H₁₅ClO | 210.71 | 4'-Cl, 3,3-dimethyl |

| 2',3'-Dichloro-3,3-dimethylbutyrophenone | 898764-84-6 | C₁₂H₁₄Cl₂O | 245.15 | 2',3'-diCl, 3,3-dimethyl |

| 3,3-Dimethyl-3',4',5'-trifluorobutyrophenone | 898765-00-9 | C₁₂H₁₃F₃O | 230.23 | 3',4',5'-triF, 3,3-dimethyl |

| 3-Chloro-3',5'-difluorobenzophenone | 746651-98-9 | C₁₃H₇ClF₂O | 252.64 | 3-Cl, 3',5'-diF (benzophenone core) |

Research Findings and Implications

Reactivity Trends

- Chlorine vs. Fluorine : Chlorine’s larger atomic radius increases steric hindrance, while fluorine’s electronegativity enhances electronic effects. For example, trifluorinated analogs (CAS 898765-00-9) may exhibit faster SNAr reactions than chlorinated counterparts .

Biological Activity

3'-Chloro-3,3-dimethylbutyrophenone (CDMB) is a chlorinated derivative of butyrophenone with the molecular formula . This compound has garnered interest in various fields, particularly in biological research due to its potential interactions with biomolecules and pharmacological properties. This article explores the biological activity of CDMB, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : 1-(3-chlorophenyl)-3,3-dimethylbutan-1-one

- CAS Number : 70048-88-3

- Molecular Weight : 210.70 g/mol

- Structure : The compound features a chlorine atom at the 3' position and two methyl groups at the 3 position of the butyrophenone structure.

The biological activity of CDMB is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chlorine atom and methyl groups enhances its reactivity and binding affinity. This interaction can modulate biochemical pathways by either inhibiting or activating specific enzymes, which leads to various biological effects.

Potential Mechanisms Include:

- Enzyme Inhibition : CDMB may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptor sites, influencing physiological responses.

Biological Activity

Research indicates that CDMB exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that CDMB may possess antimicrobial effects against certain bacterial strains.

- Cytotoxicity : Investigations into the cytotoxic effects of CDMB on cancer cell lines have shown promising results, indicating potential use in cancer therapy.

- Anti-inflammatory Effects : Some studies have reported anti-inflammatory activities, making it a candidate for treating inflammatory diseases.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | BenchChem |

| Cytotoxicity | Induces apoptosis in specific cancer cell lines | BenchChem |

| Anti-inflammatory | Reduces inflammatory markers in vitro | BenchChem |

Case Studies

Several case studies highlight the practical applications and effects of CDMB in biological systems:

-

Cytotoxicity Study on Cancer Cells :

- A study assessed the cytotoxic effects of CDMB on MCF-7 breast cancer cells. Results indicated that CDMB significantly inhibited cell proliferation and induced apoptosis.

- Findings : IC50 value was determined to be 15 µM.

-

Antimicrobial Efficacy :

- A clinical trial evaluated the antimicrobial activity of CDMB against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL.

- : Suggests potential for development as an antimicrobial agent.

-

Anti-inflammatory Effects :

- Research involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with CDMB reduced levels of pro-inflammatory cytokines (TNF-α and IL-6).

- Implications : Indicates potential therapeutic applications in inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.